![molecular formula C17H17NO5 B5814316 ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroalkene that contains a naphthalene ring and an ester group, which makes it a versatile compound for various applications.
Applications De Recherche Scientifique
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and an anticancer agent. In material science, it has been used as a building block for the synthesis of various materials such as liquid crystals and polymers. In organic synthesis, it has been utilized as a versatile reagent for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is not well understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition results in the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that the compound reduces inflammation in animal models of arthritis and colitis. Furthermore, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate in lab experiments include its versatility as a reagent, its high yield synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its toxicity, which requires caution during handling, and its limited solubility in some solvents.
Orientations Futures
There are several future directions for the research on ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate. One potential direction is the development of more efficient and selective synthesis methods for the compound. Another direction is the investigation of the compound's potential applications in drug discovery and material science. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify potential drug targets. Finally, the compound's toxicity and safety profile need to be further evaluated to determine its potential for clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Méthodes De Synthèse
The synthesis of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with nitropropene in the presence of a base such as sodium hydride or potassium tert-butoxide. The final product is obtained by purification through column chromatography.
Propriétés
IUPAC Name |
ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13-6-4-5-7-14(13)15(16)10-12(2)18(20)21/h4-10H,3,11H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZUQFRBDBKHB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=C(\C)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

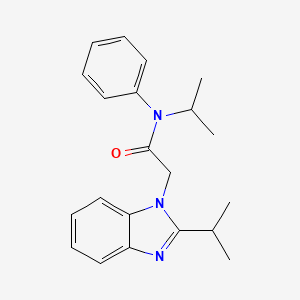

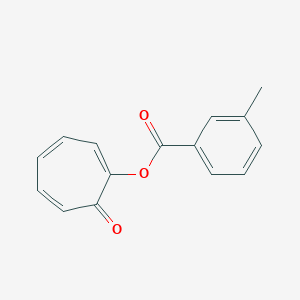
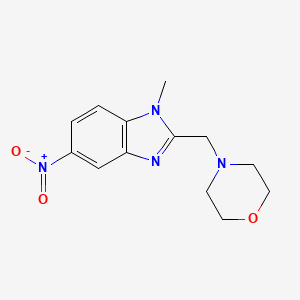
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
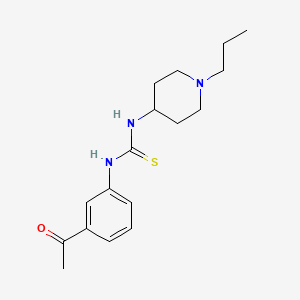

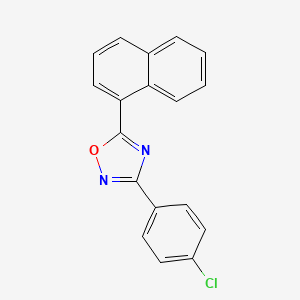

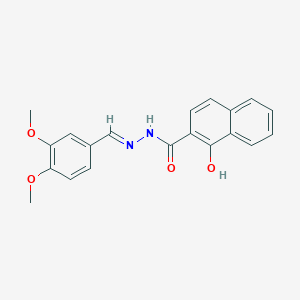
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)